![molecular formula C12H11N3 B15165144 2-[(E)-(2-Methylphenyl)diazenyl]pyridine CAS No. 200729-78-8](/img/structure/B15165144.png)
2-[(E)-(2-Methylphenyl)diazenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(2-Methylphenyl)diazenyl]pyridine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals . This compound, in particular, features a pyridine ring substituted with an azo group linked to a 2-methylphenyl group, making it a heterocyclic azo dye.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-Methylphenyl)diazenyl]pyridine typically involves the diazotization of 2-methyl aniline followed by coupling with pyridine. The reaction conditions generally include the use of sodium nitrite and hydrochloric acid to generate the diazonium salt, which is then reacted with pyridine under basic conditions .
Industrial Production Methods
Industrial production of azo compounds like this compound often involves large-scale diazotization and coupling reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(2-Methylphenyl)diazenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds or amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Hydrazo derivatives or primary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-[(E)-(2-Methylphenyl)diazenyl]pyridine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized as a dye in textile and printing industries.
Mechanism of Action
The mechanism of action of 2-[(E)-(2-Methylphenyl)diazenyl]pyridine involves its interaction with biological molecules through its azo group. The compound can undergo reduction in vivo to form active metabolites that interact with cellular targets. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(4-Methylphenyl)diazenyl]pyridine
- 2-[(E)-(2-Chlorophenyl)diazenyl]pyridine
- 2-[(E)-(2-Nitrophenyl)diazenyl]pyridine
Uniqueness
2-[(E)-(2-Methylphenyl)diazenyl]pyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 2-methyl group on the phenyl ring can affect the compound’s electronic properties and steric interactions, making it distinct from other similar azo compounds .
Properties
CAS No. |
200729-78-8 |
|---|---|
Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
(2-methylphenyl)-pyridin-2-yldiazene |
InChI |
InChI=1S/C12H11N3/c1-10-6-2-3-7-11(10)14-15-12-8-4-5-9-13-12/h2-9H,1H3 |
InChI Key |
ICDPWVJSGNSOMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


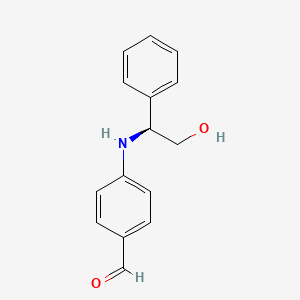
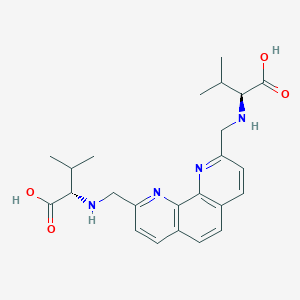
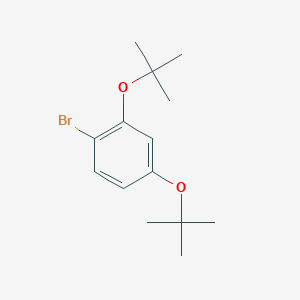
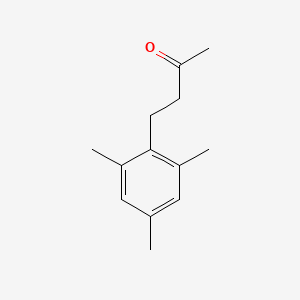
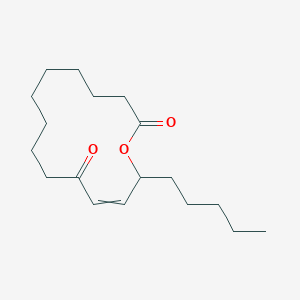

![2,2-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B15165105.png)

![4-Carboxy-1-[(4-dodecylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B15165120.png)
![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarboxylic acid](/img/structure/B15165127.png)
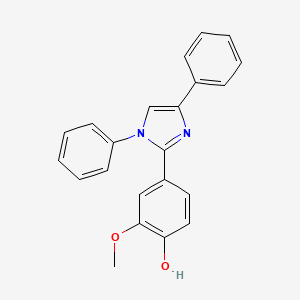

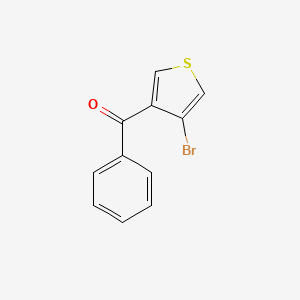
![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]acetamide](/img/structure/B15165168.png)
